![molecular formula C12H17ClN2 B2828857 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 172896-29-6](/img/structure/B2828857.png)
2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized in a variety of ways, and researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Physically, indoles are crystalline and colorless in nature with specific odors .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This makes “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties, making them potential candidates for cancer treatment .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could be used in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For instance, DPIE, a compound similar to “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, has been reported to increase IL-6 and IL-8 production, which are important in the immune response against Mycobacterium tuberculosis .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could be used in the development of new antioxidant agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,5-dimethylindol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNOHCJIDZTQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
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